molecular formula C20H21ClN4O4 B1683800 VEGF receptor tyrosine kinase inhibitor III CAS No. 286370-15-8

VEGF receptor tyrosine kinase inhibitor III

Cat. No. B1683800
M. Wt: 416.9 g/mol
InChI Key: VPBYZLCHOKSGRX-UHFFFAOYSA-N
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Description

VEGF receptor tyrosine kinase inhibitor III is a type of drug that targets the Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs are a family of receptor protein tyrosine kinases that play a crucial role in the regulation of tumor-induced angiogenesis . These inhibitors have been widely used in the treatment of various tumors . They consist of different molecular structures and characteristics, which enable them to inhibit the interaction of VEGF/VEGFR, inhibit the activity of VEGFR tyrosine kinase (TK), or inhibit VEGFR downstream signaling .


Molecular Structure Analysis

VEGFRs share a similar molecular structure characterized by seven immunoglobulin (Ig)-like domains, a short transmembrane domain, and an intracellular region containing a tyrosine kinase domain, split by the insertion of a non-catalytic sequence . A distinct feature of VEGFR3 is the presence of a disulfide bridge within the fifth Ig-like loop that keeps the proteolytically cleaved N-terminal part anchored with the C-terminal region of the molecule .

Scientific Research Applications

Angiogenesis Inhibition

VEGF receptor tyrosine kinase inhibitors are pivotal in blocking angiogenesis, the process by which new blood vessels form from pre-existing vessels. This is crucial in cancer therapy as tumors require a blood supply to grow and metastasize. By inhibiting the VEGF receptors, these inhibitors prevent the signaling pathways necessary for angiogenesis, leading to reduced tumor growth and progression (Jain et al., 2006).

Tumor Growth and Metastasis

Research has shown that targeting both endothelial cells and pericytes in the tumor vasculature with kinase inhibitors, including VEGF receptor tyrosine kinase inhibitors, can suppress tumor growth and metastasis. This dual targeting is more efficacious against various stages of tumor development compared to targeting a single cell type, highlighting the complex interplay between different cell types within the tumor microenvironment and the potential for combination therapies to improve treatment outcomes (Bergers et al., 2003).

Non-Small Cell Lung Cancer (NSCLC) Treatment

VEGF receptor tyrosine kinase inhibitors have been extensively studied in NSCLC, showing promise in extending progression-free survival when used in combination with traditional chemotherapy. This is especially significant given the challenges in treating advanced-stage NSCLC and the need for more effective therapies. The ability of these inhibitors to target multiple pathways, including both VEGFR and EGFR in some cases, offers a multifaceted approach to suppressing tumor growth and improving patient outcomes (Hanrahan & Heymach, 2007).

Vascular Normalization

Some VEGF receptor tyrosine kinase inhibitors have been shown to induce normalization of tumor blood vessels, which can improve the efficacy of chemotherapy and radiation therapy by enhancing drug delivery and oxygenation within the tumor. This normalization can also alleviate symptoms associated with tumor edema, providing not only a therapeutic benefit but also improving patient quality of life (Batchelor et al., 2007).

Future Directions

Given the synergistic effect of VEGFR and other therapies in tumor development and progression, VEGFR dual-target inhibitors are becoming an attractive approach due to their favorable pharmacodynamics, low toxicity, and anti-resistant effects . This suggests a promising future direction for the development of VEGF receptor tyrosine kinase inhibitor III and similar drugs.

properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429551
Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VEGF receptor tyrosine kinase inhibitor III

CAS RN

286370-15-8
Record name KRN-633
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Record name KRN-633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286370-15-8
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Record name KRN-633
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Synthesis routes and methods

Procedure details

2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-aniline (5.13 g) was dissolved in chloroform (100 ml) and triethylamine (50 ml), and a solution of triphosgene (4.59 g) in chloroform (3 ml) was then added to the solution. The mixture was stirred for 30 min. Next, n-propylamine (2.74 g) was added to the reaction solution, and the mixture was stirred for additional 2 hr. A saturated aqueous sodium hydrogencarbonate solution was added to the reaction solution, and the mixture was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by chromatography on silica gel by development with chloroform/methanol (50/1) to give 4.14 g (yield 64%) of the title compound.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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